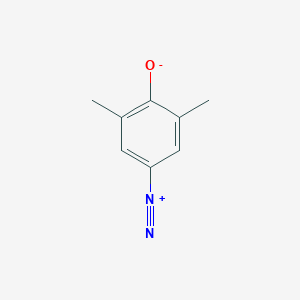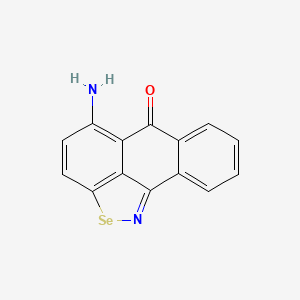
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one is a chemical compound with the molecular formula C14H8N2OSe and a molecular weight of 299.19 . This compound is part of the anthraquinone family, which is known for its diverse applications in various fields such as dyes, pigments, and pharmaceuticals. The presence of selenium in its structure adds unique properties that make it of particular interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one typically involves the reaction of anthraquinone derivatives with selenium-containing reagents. One common method is the cyclization of 5-aminoanthraquinone with selenium dioxide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid, at elevated temperatures to facilitate the formation of the selenazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are essential to ensure consistency and quality in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenol or selenide forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenol, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anticancer properties, as selenium-containing compounds are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one involves its interaction with cellular components. The selenium atom in the compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The compound may also interact with specific proteins and enzymes, disrupting their normal function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 5-Amino-6H-anthra(9,1-cd)(1,2)selenazol-6-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to form stable compounds and its role in biological systems make this compound particularly valuable for research in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
6313-42-4 |
|---|---|
Formule moléculaire |
C14H8N2OSe |
Poids moléculaire |
299.20 g/mol |
Nom IUPAC |
10-amino-14-selena-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C14H8N2OSe/c15-9-5-6-10-12-11(9)14(17)8-4-2-1-3-7(8)13(12)16-18-10/h1-6H,15H2 |
Clé InChI |
LRDQANSCRBWGJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=N[Se]C4=C3C(=C(C=C4)N)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



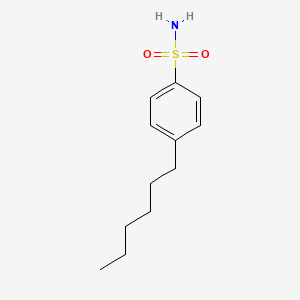
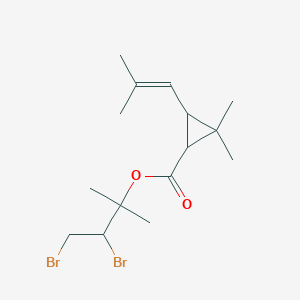
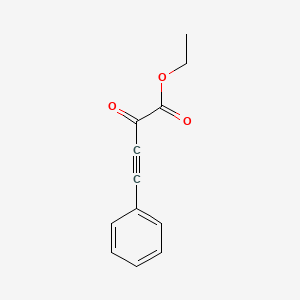
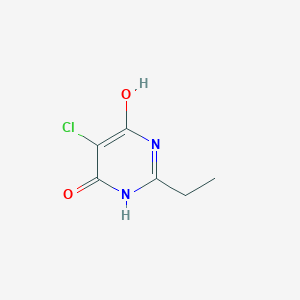
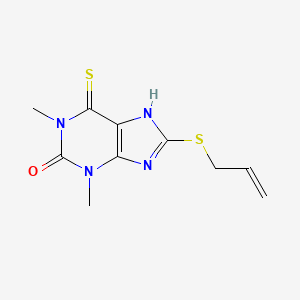


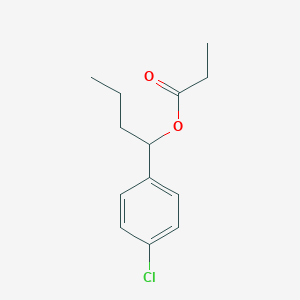

![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
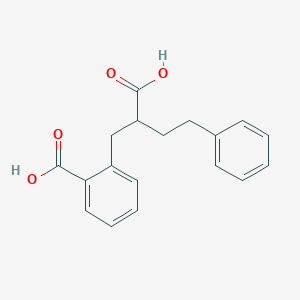
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
